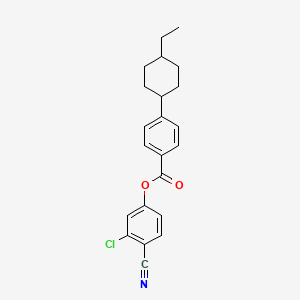
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-cyanophenyl benzoate: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-4-cyanophenyl is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-(4-Ethylcyclohexyl)benzoic acid: This intermediate can be synthesized by the hydrogenation of 4-ethylcyclohexanone followed by oxidation to form the corresponding carboxylic acid.
Esterification: The final step involves the esterification of 3-Chloro-4-cyanophenyl benzoate with 4-(4-ethylcyclohexyl)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoic acid.
Scientific Research Applications
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-(4-Ethylcyclohexyl)benzoic acid
- 3-Chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate
Uniqueness
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89458-04-8 |
|---|---|
Molecular Formula |
C22H22ClNO2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(3-chloro-4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C22H22ClNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 |
InChI Key |
YDAPFQXMFWOEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


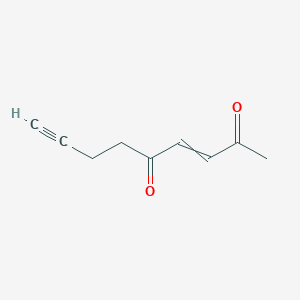
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
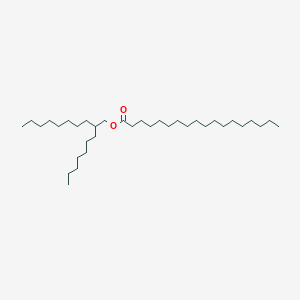

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
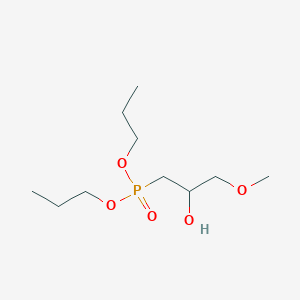
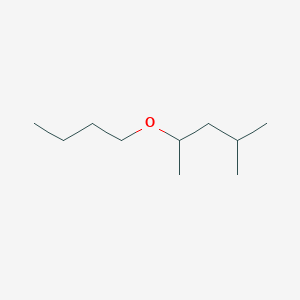
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

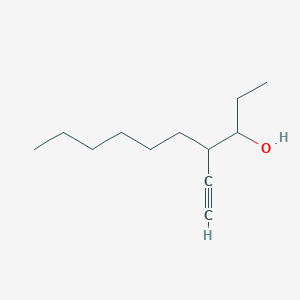
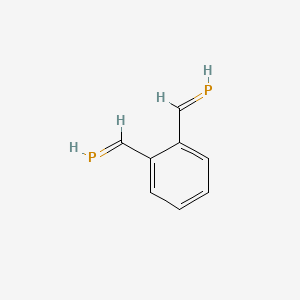
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

